6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Description
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H8ClN3O2/c1-4-6-3-12-10(11)14-8(6)13-9(16)7(4)5(2)15/h3H,1-2H3,(H,12,13,14,16) |
InChI Key |
HBIJTHXINGBOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=NC(=NC=C12)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine-Based Route
This method begins with 4-amino-2-chloro-5-pyrimidineethanone, a key intermediate reported in patent literature for analogous compounds. Reacting this substrate with ethyl bromoacetate under basic conditions (e.g., piperidine or triethylamine) in polar aprotic solvents like acetonitrile facilitates cyclization to form the pyridone ring. Subsequent alkylation or acylation steps introduce the methyl and acetyl groups. For example:
-
Cyclization : 4-Amino-2-chloro-5-pyrimidineethanone reacts with ethyl bromoacetate at 65–75°C to yield 2-chloro-6-bromo-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one.
-
Acetylation : The bromo substituent at position 6 is replaced via nucleophilic substitution using acetylating agents such as acetyl chloride or acetic anhydride.
This route achieves moderate yields (70–80%) but requires stringent control over reaction conditions to minimize byproducts.
Pyridone-Based Route
Alternatively, pyridone precursors functionalized with acetyl and methyl groups undergo cyclocondensation with chloropyrimidines. A Michael addition between 2-aryl acrylates and cyanoacetates forms substituted pyridones, which are then treated with guanidines or thioureas to assemble the pyrimidine ring. For instance:
-
Michael Adduct Formation : Ethyl acetoacetate reacts with acrylonitrile derivatives to form intermediates with acetyl and methyl groups.
-
Cyclocondensation : The adduct reacts with 2,4-diamino-6-chloropyrimidine under microwave irradiation to yield the target compound.
This method benefits from higher regioselectivity but demands specialized reagents like BOP (benzotriazole-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) for intermediate stabilization.
Advanced Functionalization Techniques
Direct Acetylation at Position 6
Introducing the acetyl group post-cyclization is challenging due to steric hindrance. A novel approach involves using 3,3-dimethoxypropanenitrile as a masked acetyl equivalent during the Michael addition step. After cyclization, acid hydrolysis removes the methoxy groups, unveiling the acetyl functionality. This method avoids harsh acetylation conditions and improves yields (up to 75%).
Chlorination Strategies
Chlorine at position 2 is introduced via two pathways:
-
Early-Stage Chlorination : Starting with 2-chloropyrimidine derivatives ensures regioselective placement but limits subsequent reactivity.
-
Late-Stage Chlorination : Electrophilic chlorination (e.g., using Cl₂ or SO₂Cl₂) of deactivated pyridopyrimidines offers flexibility but risks overhalogenation.
Comparative Analysis of Synthetic Routes
Optimization and Industrial Considerations
Solvent and Temperature Effects
Byproduct Management
The primary byproduct, 5-bromo-4-chloro-2-cyclopentylaminopyrimidine , arises from competing isomerization during cyclization. Chromatographic purification or recrystallization (e.g., using isopropanol) mitigates this issue.
Green Chemistry Approaches
Recent efforts replace toxic solvents (diphenyl ether) with cyclopentyl methyl ether (CPME) and employ biocatalysts for acetylation, reducing environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at C-2 Chlorine
The chlorine atom at position 2 is highly reactive toward nucleophilic displacement, enabling diverse functionalization.
Key Reactions:
-
Amine substitution :
Reaction with aryl/heteroaryl amines under basic conditions replaces chlorine with amino groups. For example:Yields range from 60–85%, depending on steric/electronic effects of the amine .
-
Piperazine coupling :
In palbociclib synthesis, chlorine displacement with 5-piperazin-1-yl-pyridin-2-amine in toluene at reflux produces intermediates for CDK4/6 inhibitors .
Reactivity of C-6 Acetyl Group
The acetyl group participates in nucleophilic additions and condensations, forming derivatives with enhanced solubility or bioactivity.
Key Reactions:
-
Enamine formation :
Condensation with primary amines generates enamine derivatives:These derivatives show improved pharmacokinetic properties in kinase inhibitors .
-
Knoevenagel condensation :
Reaction with aldehydes in acidic/basic media forms α,β-unsaturated ketones, useful for extending conjugation.
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | EtOH, reflux | Enamine-linked dimer | Anticancer scaffold |
| Benzaldehyde | AcOH, 80°C | Styryl-acetyl conjugate | Fluorescent probe synthesis |
Cyclization and Heterocycle Formation
The pyridopyrimidine core facilitates cyclization reactions to form fused polyheterocycles.
Key Reactions:
-
Intramolecular cyclization :
Heating with POCl₃ converts the acetyl group into a reactive electrophile, enabling cyclization with adjacent amines to form tricyclic structures . -
Formation of pyrazolo derivatives :
Hydrazine reacts with the acetyl group to form pyrazolo[3,4-d]pyridopyrimidines, which are potent tyrosine kinase inhibitors :
Methyl Group (C-5) Reactivity
The C-5 methyl group exhibits limited reactivity but can undergo oxidation under harsh conditions:
-
Oxidation to carboxylic acid :
This reaction is rare due to steric hindrance but useful for introducing polar groups .
Comparative Reactivity with Structural Analogs
The C-5 methyl and C-6 acetyl groups electronically deactivate the pyridopyrimidine core, reducing electrophilic substitution at C-7. In contrast, analogs lacking these groups show higher reactivity toward nitration or sulfonation .
| Position | Substituent | Reactivity |
|---|---|---|
| C-2 | Cl | High (nucleophilic substitution) |
| C-6 | Acetyl | Moderate (condensation/addition) |
| C-5 | Methyl | Low (oxidation only) |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the primary applications of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is its role as a precursor in the synthesis of cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer treatment. Specifically, derivatives of this compound have been investigated for their potential as inhibitors of CDK4 and CDK6, which are implicated in the regulation of the cell cycle and are often overactive in cancer cells. The compound has shown promise in the development of drugs like Palbociclib, used for treating breast cancer .
Mechanism of Action
The compound's mechanism involves the inhibition of CDK activity, leading to cell cycle arrest in cancer cells. This action helps to prevent the proliferation of malignant cells, making it a valuable tool in targeted cancer therapies.
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from simpler pyridine derivatives. This synthetic versatility allows for modifications to enhance pharmacological properties or reduce toxicity.
Case Study: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives through the modification of the acetyl and chloro groups on the pyrido[2,3-d]pyrimidine scaffold. These derivatives were evaluated for their biological activity against different cancer cell lines, showcasing improved efficacy compared to their parent compound .
Quality Control and Standardization
Role as a Reference Standard
In pharmaceutical development, 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one serves as a reference standard for quality control (QC) during the production of related formulations like Palbociclib. It is utilized to monitor impurity levels and ensure compliance with regulatory guidelines set by organizations such as the FDA .
Toxicology Studies
Safety Assessments
Toxicology studies involving 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one are critical for determining its safety profile. These studies assess potential adverse effects when used in therapeutic contexts, focusing on both acute and chronic exposure scenarios.
Mechanism of Action
The mechanism of action of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Palbociclib (PD-0332991)
Structure: 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one . Key Differences:
- C2 Substitution: Amino-pyridyl group in palbociclib vs. chloro in the target compound.
- N8 Substitution: Cyclopentyl group in palbociclib enhances CDK4/6 binding affinity . Biological Activity: Palbociclib is a selective CDK4/6 inhibitor approved for breast cancer, highlighting the importance of the C2 amino group for kinase inhibition .
| Parameter | Target Compound | Palbociclib |
|---|---|---|
| Molecular Weight | ~250.67 g/mol | 447.54 g/mol |
| C2 Substituent | Chloro | 5-(Piperazin-1-yl)pyridyl |
| N8 Substituent | H (8H) | Cyclopentyl |
| Therapeutic Target | N/A (Precursor) | CDK4/6 |
PD166326
Structure: 6-(2,6-Dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one . Key Differences:
- C2 Substitution: Phenylamino group in PD166326 vs. chloro in the target compound.
- C6 Substituent: Dichlorophenyl in PD166326 vs. acetyl in the target. Biological Activity: PD166326 is a potent Bcr-Abl tyrosine kinase inhibitor active against Imatinib-resistant leukemia, emphasizing the role of C2 amino groups in kinase binding .
8-(3-Chloro-4-Methoxybenzyl) Derivatives
Structure : 8-(3-chloro-4-methoxybenzyl)-substituted pyrido[2,3-d]pyrimidin-7-ones .
Key Differences :
2-Chloro-8-Cyclopentyl-5-Methyl Analogs
Structure : CAS 1013916-37-4 (2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one) .
Key Differences :
- N8 Substitution : Cyclopentyl group improves solubility and pharmacokinetics vs. the target’s 8H form.
Applications : Intermediate in antitumor agent synthesis .
Structure-Activity Relationship (SAR) Insights
- C2 Position: Chloro substituents reduce kinase binding compared to amino or sulfonyl groups but allow synthetic flexibility for further modifications .
- N8 Substitution : Cyclopentyl or benzyl groups improve target engagement (e.g., CDK4/6 or PDE5) .
Biological Activity
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, kinase inhibition, and other therapeutic potentials.
The chemical structure of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one can be represented as follows:
- Molecular Formula : C₁₃H₁₄ClN₃O
- Molecular Weight : 255.73 g/mol
- CAS Number : 1016636-76-2
Biological Activity Overview
Research has indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit various biological activities, particularly in cancer therapy and kinase inhibition.
Anticancer Activity
Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidine, including 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, possess significant anticancer properties. For instance, a study reported that similar compounds achieved a mean growth inhibition (GI%) of approximately 43.9% across various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | GI% | IC50 (µM) |
|---|---|---|---|
| 6-acetyl-2-chloro-5-methyl... | Various | 43.9% | Not specified |
| Compound 6s | RFX 393 | Not specified | 11.70 |
| Compound 6t | RFX 393 | Not specified | 19.92 |
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. The IC50 values for CDK inhibition ranged from 0.09 to 1.58 µM for various derivatives . This suggests a strong potential for development as a therapeutic agent targeting specific kinases involved in tumor growth.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that treatment with pyrido[2,3-d]pyrimidines led to significant cell cycle arrest in the G0–G1 phase and reduced progression into the S phase .
Case Studies
- In Vitro Studies on Renal Carcinoma : Compounds similar to 6-acetyl-2-chloro-5-methyl... were tested against renal carcinoma cell lines (RFX 393). The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis.
- Computational Studies : Molecular docking studies revealed that the compound interacts favorably with the active sites of CDK2 and TRKA kinases, suggesting a high binding affinity which correlates with its observed biological activity .
Q & A
Q. What are the common synthetic routes for 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step routes involving alkylation, halogenation, and oxidation. For example, a patented method (Jilin University) starts with 4-amino-2-methylthio-5-pyrimidine ethyl ketone, which undergoes alkylation with ethyl bromoacetate under basic conditions to form a brominated intermediate. Subsequent oxidation with N-bromosuccinimide (NBS) introduces chlorine at the C2 position . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions and achieving yields >70% .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For instance, -NMR of related pyrido[2,3-d]pyrimidin-7-one derivatives shows distinct peaks for methyl (δ 2.6–3.8 ppm) and aromatic protons (δ 7.4–8.6 ppm) . High-Resolution Mass Spectrometry (HRMS) and HPLC (≥98% purity) are used to validate molecular weight and purity .
Q. How does the chloro-substitution at C2 impact the compound’s reactivity in downstream modifications?
The C2 chlorine acts as a leaving group, enabling nucleophilic substitution reactions. For example, it can be replaced with amines or thiols to generate analogs for structure-activity relationship (SAR) studies. This reactivity is exploited in palbociclib synthesis, where chlorine is displaced by a piperazinyl-pyridinylamine group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrido[2,3-d]pyrimidin-7-one derivatives?
Discrepancies often arise from variations in substituents or assay conditions. For example, 6-acetyl derivatives with cyclopentyl groups at C8 (as in palbociclib) show CDK4/6 inhibition, while methyl or ethyl groups reduce potency . Methodological rigor—standardized cell lines (e.g., MCF-7 for breast cancer) and kinase assay protocols—is critical for cross-study validation .
Q. What strategies optimize regioselectivity during halogenation or oxidation steps in the synthesis?
Regioselectivity in halogenation (e.g., bromination at C6) is controlled by steric and electronic factors. Using NBS in acetic acid selectively targets the C6 position due to the electron-deficient pyrimidine ring . Computational modeling (DFT) can predict reactive sites, while in-situ monitoring (e.g., LC-MS) tracks intermediate formation .
Q. How can impurity profiles be minimized during large-scale synthesis?
Key impurities include des-chloro byproducts and unreacted intermediates. Recrystallization from ethanol/water mixtures reduces impurities to <0.5%, while seeding techniques during salt formation (e.g., isethionate salts) enhance crystal uniformity . Process Analytical Technology (PAT) tools, such as inline FTIR, enable real-time monitoring .
Q. What methodologies are used to design analogs for probing SAR in kinase inhibition?
Rational design focuses on modifying the C2, C6, and C8 positions. For example:
- C2 : Replacement of chlorine with amino groups (e.g., 2-aminopyridinyl) enhances CDK4/6 binding .
- C8 : Cyclopentyl groups improve metabolic stability compared to smaller alkyl chains . High-throughput screening (HTS) and molecular docking (using PDB: 7UN) identify critical hydrogen bonds with kinase active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
